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Cat. No.: B8069534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-Sograzepide, also known as (Rac)-Netazepide or YF476, is a potent and selective

cholecystokinin B (CCK-B) or cholecystokinin 2 (CCK2) receptor antagonist. Preclinical studies

have demonstrated its efficacy as an orally active agent for reducing gastric acid secretion and

its potential in models of hypergastrinemia-related conditions. This document provides detailed

application notes and protocols for the administration of (Rac)-Sograzepide in preclinical trials,

based on available scientific literature.

Data Presentation
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of (Rac)-Sograzepide
(Netazepide/YF476) in various preclinical species following different administration routes.
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Parameter Species
Administrat
ion Route

Dosage Value Reference

Oral

Bioavailability
Rat

Oral vs.

Intravenous
Not Specified 26-28% [1]

Dog
Oral vs.

Intravenous
Not Specified 27-50% [1]

Tmax (Time

to Maximum

Concentratio

n)

Human (as a

proxy)
Oral 100 mg ~1 hour [2]

t½ (Half-life)
Human (as a

proxy)
Oral 100 mg ~7 hours [2]

Note: Detailed preclinical pharmacokinetic data such as Cmax, AUC, and Clearance for rat and

dog models were not consistently available in the reviewed literature. The human data is

provided as an approximate reference.

Pharmacodynamic Parameters
The pharmacodynamic efficacy of (Rac)-Sograzepide has been primarily evaluated by its

ability to inhibit gastric acid secretion.
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Parameter Species
Administrat
ion Route

Agonist ED₅₀ Value Reference

Inhibition of

Gastric Acid

Secretion

Rat

(anesthetized

)

Intravenous Pentagastrin
0.0086

µmol/kg
[3]

Dog

(Heidenhain

pouch)

Intravenous Pentagastrin
0.018

µmol/kg
[3]

Dog

(Heidenhain

pouch)

Oral Pentagastrin
0.020

µmol/kg
[3]

Toxicological Data
Toxicology studies have established a preliminary safety profile for (Rac)-Sograzepide.

Parameter Species Study Duration

NOAEL (No-
Observed-
Adverse-Effect
Level)

Reference

Repeat-Dose

Toxicity
Rat 13 weeks 100 mg/kg/day [1]

Dog 13 weeks 100 mg/kg/day [1]

Experimental Protocols
General Considerations

Compound Solubility: (Rac)-Sograzepide is a small molecule that may have limited aqueous

solubility. The choice of vehicle is critical for achieving appropriate dissolution and

bioavailability.

Vehicle Selection: For oral administration, common vehicles include aqueous solutions of

suspending agents like methylcellulose or carboxymethylcellulose, often with a surfactant
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such as Tween 80. For intravenous administration, sterile saline or solutions containing co-

solvents like polyethylene glycol (PEG) or ethanol may be used, ensuring the final

formulation is isotonic and has a physiological pH.[4][5][6][7][8][9]

Oral Administration Protocol (Rodent Model - Gavage)
This protocol is a general guideline and may require optimization based on specific

experimental needs.

Preparation of Formulation:

For a suspension, weigh the required amount of (Rac)-Sograzepide.

Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile

water.

Gradually add the vehicle to the powdered compound while triturating to form a

homogenous suspension.

The final concentration should be calculated based on the desired dose and a standard

gavage volume for the animal model (e.g., 5-10 mL/kg for rats).

Animal Handling and Dosing:

Animals should be fasted overnight prior to dosing to ensure consistent gastric emptying,

unless contraindicated by the study design.

Gently restrain the animal.

Use a proper size and type of gavage needle (e.g., a curved, ball-tipped stainless steel

needle for rats).

Measure the distance from the animal's mouth to the xiphoid process to determine the

correct insertion depth.

Carefully insert the gavage needle into the esophagus and deliver the formulation directly

into the stomach.
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Observe the animal for any signs of distress post-administration.

Intravenous Administration Protocol (Rodent Model -
Tail Vein Injection)

Preparation of Formulation:

Dissolve (Rac)-Sograzepide in a suitable sterile vehicle. A common vehicle for

intravenous injection is sterile saline (0.9% NaCl). If solubility is an issue, a co-solvent

system such as 10% ethanol, 30% polyethylene glycol 400, and 60% sterile water can be

considered.

The formulation should be filtered through a 0.22 µm sterile filter before administration.

The final concentration should be adjusted to deliver the desired dose in a small volume

(e.g., 1-5 mL/kg for rats).

Animal Handling and Dosing:

Place the animal in a restraining device that allows for safe and clear access to the tail.

Warming the tail with a heat lamp or warm water can help dilate the veins, making

injection easier.

Disinfect the injection site with 70% ethanol.

Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the formulation.

Insert the needle into one of the lateral tail veins and slowly inject the solution.

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations
Signaling Pathway
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The following diagram illustrates the downstream signaling pathways activated upon the

binding of agonists like gastrin to the CCK2 receptor, which is antagonized by (Rac)-
Sograzepide.
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Caption: CCK2 Receptor Signaling Cascade.

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of

(Rac)-Sograzepide in a preclinical model of gastric acid secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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